5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
Description
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-2-7(4-8(9)13)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3 |
InChI Key |
CGPXKBXSGIRLBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Chloromethyl-Substituted Oxazole Derivatives
Compounds with chloromethyl groups on the oxazole ring are pivotal intermediates for synthesizing bioactive molecules. Key examples include:
Key Observations :
Heterocyclic Analogues with Chloromethyl Groups
Chloromethyl-substituted heterocycles with cores other than oxazole exhibit distinct physicochemical and biological profiles:
Key Observations :
- Pyrimidine and thiazole cores (e.g., CAS 886531-63-1 and 906352-61-2) exhibit higher melting points compared to oxazoles, likely due to increased aromaticity and intermolecular interactions .
- Thiazoles are sulfur-containing analogs with distinct electronic properties, often exploited in antimicrobial agents .
Biological Activity
5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by a chloro and methoxy group on the phenyl ring along with a chloromethyl group on the oxazole ring, suggests significant potential for various biological activities. This article explores its biological activity, synthesis methods, and research findings.
- Molecular Formula : C₁₁H₉Cl₂NO₂
- Molecular Weight : 248.1 g/mol
- Structure : The compound features a five-membered oxazole ring containing two nitrogen atoms and one oxygen atom.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-chloro-4-methoxybenzaldehyde and an appropriate oxazole precursor.
- Reagents : A base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
- Reaction Conditions : Heating under controlled temperatures to facilitate product formation.
Biological Activity
Research indicates that compounds with an oxazole ring exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that similar oxazole derivatives can induce apoptosis in various cancer cell lines, including MCF-7 and U-937, demonstrating potential as anticancer agents .
- Antimicrobial Effects : The presence of halogen and methoxy substituents enhances the compound's reactivity, which may contribute to its antimicrobial properties .
The mechanism through which this compound exerts its biological effects involves:
- Binding to Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
- Induction of Apoptosis : Similar compounds have been shown to increase p53 expression levels and activate caspase pathways leading to programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Chloro-4-methoxyphenyl oxazole | C₁₁H₉ClNO₂ | Anticancer activity |
| 2-Chloromethyl-1,3-thiazole | C₇H₆ClNOS | Antimicrobial properties |
| 5-Methoxy-2-chlorophenyl oxazole | C₁₁H₉ClNO₂ | Anti-inflammatory effects |
The distinct combination of substituents in this compound may enhance its specificity towards certain molecular targets compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
